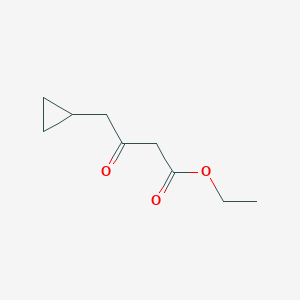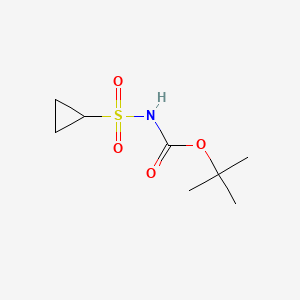
Ethyl 4-cyclopropyl-3-oxobutanoate
Descripción general
Descripción
Ethyl 4-cyclopropyl-3-oxobutanoate is an organic compound with the molecular formula C₉H₁₄O₃. It is an ester derived from 4-cyclopropyl-3-oxobutanoic acid and ethanol. This compound is of interest in organic synthesis due to its unique structural features, which include a cyclopropyl group and a keto ester functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-cyclopropyl-3-oxobutanoate can be synthesized through the alkylation of ethyl 3-oxobutanoate (ethyl acetoacetate) with cyclopropyl bromide. The reaction typically involves the formation of an enolate ion from ethyl 3-oxobutanoate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with cyclopropyl bromide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of ester synthesis and alkylation reactions can be applied on a larger scale using appropriate reaction vessels, temperature control, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-cyclopropyl-3-oxobutanoate undergoes several types of chemical reactions, including:
Alkylation: The enolate ion formed from this compound can undergo further alkylation with various alkyl halides.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products
Alkylation: Various alkylated derivatives of this compound.
Hydrolysis: 4-cyclopropyl-3-oxobutanoic acid and ethanol.
Reduction: Ethyl 4-cyclopropyl-3-hydroxybutanoate.
Aplicaciones Científicas De Investigación
Ethyl 4-cyclopropyl-3-oxobutanoate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: Potential intermediate in the synthesis of biologically active compounds.
Material Science: Used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-cyclopropyl-3-oxobutanoate in chemical reactions involves the formation of an enolate ion, which acts as a nucleophile. This enolate ion can undergo nucleophilic substitution or addition reactions with electrophiles such as alkyl halides or carbonyl compounds . The cyclopropyl group can influence the reactivity and stability of the compound by introducing ring strain and steric effects .
Comparación Con Compuestos Similares
Ethyl 4-cyclopropyl-3-oxobutanoate can be compared with similar compounds such as:
Ethyl 3-oxobutanoate (Ethyl acetoacetate): Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
Ethyl 4-methyl-3-oxobutanoate: Contains a methyl group instead of a cyclopropyl group, resulting in different steric and electronic properties.
The uniqueness of this compound lies in its cyclopropyl group, which introduces ring strain and affects the compound’s reactivity and stability .
Propiedades
IUPAC Name |
ethyl 4-cyclopropyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)6-8(10)5-7-3-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAYBTYUFUUVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610747 | |
| Record name | Ethyl 4-cyclopropyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630399-84-7 | |
| Record name | Ethyl 4-cyclopropyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-cyclopropyl-3-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)



![Methyl 8-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B1357905.png)
![2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B1357913.png)




